Clarithromycin (9E)-O-Methyloxime

描述

Molecular Architecture and Configurational Isomerism

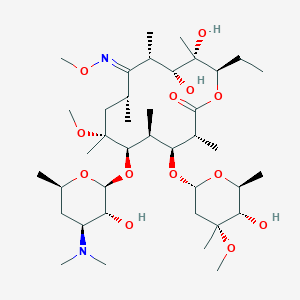

The molecular architecture of this compound is defined by its complex macrocyclic structure containing multiple stereocenters and a characteristic oxime functional group at the C-9 position. The compound possesses the molecular formula C39H72N2O13 with a molecular weight of 777.0 grams per mole, indicating the addition of a methoxyamine moiety to the parent clarithromycin structure. The International Union of Pure and Applied Chemistry name provides detailed stereochemical information: (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one.

The configurational isomerism exhibited by this compound arises from the presence of the carbon-nitrogen double bond in the oxime functional group at position C-9. The oxime functionality, formed through the reaction of hydroxylamine with the carbonyl group, creates a geometric center that can exist in two distinct configurations: (9E) and (9Z). In the (9E) configuration, the priority groups around the carbon-nitrogen double bond are positioned on opposite sides according to the Cahn-Ingold-Prelog priority rules. This geometric arrangement is thermodynamically stable and does not readily interconvert at room temperature, unlike simple imines, due to the increased barrier to rotation around the carbon-nitrogen double bond caused by the electron-withdrawing effect of the oxygen atom in the oxime group.

The stability of oxime geometric isomers results from the electronic properties of the nitrogen-oxygen bond, which increases the energy barrier for rotation around the carbon-nitrogen double bond. The nitrogen atom in oximes adopts sp2 hybridization with increased s-character in the orbital containing the lone pair, making the geometric isomers sufficiently stable for isolation and characterization. This configurational stability allows for the separate existence and identification of both (9E) and (9Z) forms of the methyloxime derivative.

Comparative Analysis with Parent Compound Clarithromycin

The structural relationship between this compound and its parent compound clarithromycin reveals significant modifications that alter both the chemical and physical properties of the molecule. Clarithromycin itself, with the molecular formula C38H69NO13 and molecular weight of 747.95 grams per mole, differs from the oxime derivative by the replacement of the C-9 carbonyl group with a methoxyimino functionality. This modification results in the addition of CH3NO (molecular weight 45.04) to the parent structure, accounting for the increased molecular weight observed in the oxime derivative.

The macrocyclic framework remains largely unchanged between the two compounds, with both maintaining the characteristic 14-membered lactone ring structure typical of erythromycin derivatives. The cladinose and desosamine sugar moieties attached at positions C-3 and C-5 respectively are preserved in both structures, as is the critical 6-O-methyl substitution that distinguishes clarithromycin from erythromycin. However, the introduction of the oxime functional group at C-9 significantly alters the electronic environment and three-dimensional conformation of the molecule.

The chemical shift anisotropy patterns observed in solid-state nuclear magnetic resonance studies of macrolide antibiotics demonstrate that the carbonyl carbon at position C-9 in clarithromycin exhibits distinct chemical shift parameters compared to the corresponding oxime carbon in the derivative. These differences reflect the altered electronic environment created by the nitrogen-oxygen bond system, which affects the overall molecular dynamics and intermolecular interactions of the compound.

The oxime modification also introduces additional hydrogen bonding capabilities through the N-OH functionality, potentially altering the crystal packing and solid-state behavior compared to the parent compound. While clarithromycin exists in multiple polymorphic forms (Form 0, Form I, and Form II), the oxime derivative presents different crystallization challenges due to the additional polar functionality.

| Property | Clarithromycin | This compound | Difference |

|---|---|---|---|

| Molecular Formula | C38H69NO13 | C39H72N2O13 | +CH3NO |

| Molecular Weight | 747.95 g/mol | 777.0 g/mol | +29.05 g/mol |

| C-9 Functionality | Carbonyl (C=O) | Methoxyimino (C=N-OCH3) | Oxime formation |

| Hydrogen Bond Donors | Multiple -OH groups | Additional N-OH group | Enhanced H-bonding |

| Stereochemical Centers | Multiple | Additional geometric center at C-9 | E/Z isomerism |

Crystallographic Characterization Challenges

The crystallographic characterization of this compound presents significant technical challenges due to the molecular complexity and size of the compound. The presence of 39 carbon atoms, 72 hydrogen atoms, 2 nitrogen atoms, and 13 oxygen atoms creates a molecule with 126 total atoms, which approaches the upper limits for routine single-crystal X-ray diffraction analysis. The conformer generation for three-dimensional structure determination is specifically noted as being disallowed due to the excessive number of atoms and undefined stereocenters present in the molecule.

The crystallographic challenges are further compounded by the presence of multiple conformationally flexible regions within the molecule, including the macrocyclic ring, the attached sugar moieties, and the various methyl substituents. The desosamine and cladinose sugar rings can adopt different chair conformations, while the 14-membered macrolactone ring exhibits significant conformational flexibility that complicates structure determination. Advanced solid-state nuclear magnetic resonance methodologies have been employed to overcome some of these limitations, providing insights into the local structure and electronic environment surrounding specific nuclei.

The presence of the oxime functional group introduces additional complexity in crystal structure determination due to the potential for hydrogen bonding networks that may not be easily predicted from solution-phase studies. Unlike the parent clarithromycin, which has been successfully characterized in multiple polymorphic forms using synchrotron X-ray powder diffraction methods, the oxime derivative requires more sophisticated analytical approaches. The geometric isomerism at the C-9 position creates the possibility of mixed crystals containing both (9E) and (9Z) forms, necessitating careful separation and purification procedures before crystallographic analysis.

Powder X-ray diffraction techniques have demonstrated utility in the quantification of solid-state impurities in pharmaceutical compounds, with detection limits as low as 0.07% weight/weight achievable under optimized conditions. However, the application of such methods to this compound requires extensive method development and validation due to the structural similarity with other clarithromycin derivatives and potential impurities.

The hygroscopic nature of the compound, as indicated by storage requirements under inert atmosphere at -20°C, presents additional challenges for crystallographic sample preparation and data collection. Moisture sensitivity can lead to structural changes or degradation during the extended data collection periods required for high-resolution crystallographic analysis. The requirement for specialized storage conditions and the solid form's sensitivity to environmental factors necessitate the use of sealed or low-temperature sample environments during diffraction experiments.

属性

CAS 编号 |

127182-44-9 |

|---|---|

分子式 |

C39H72N2O13 |

分子量 |

777.0 g/mol |

IUPAC 名称 |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29-/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 |

InChI 键 |

BZXVFUGKJGEBBE-RDLANEIQSA-N |

SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

手性 SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

规范 SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

同义词 |

6-O-Methylerythromycin (9E)-9-(O-Methyloxime); Clarithromycin Impurity G; |

产品来源 |

United States |

作用机制

Target of Action

Clarithromycin (9E)-O-Methyloxime, also known as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, primarily targets the bacterial 50S ribosomal subunit. This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival.

Mode of Action

The compound inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit. This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process. Depending on the organism and drug concentration, this compound may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria).

Biochemical Pathways

Upon administration, this compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite. This metabolite works synergistically with its parent compound, enhancing the overall antibacterial effect.

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract. Its systemic bioavailability is about 55%, reduced due to first-pass metabolism. The compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite. The primary metabolite is mainly excreted in the urine with the parent compound. A reduction in urinary clearance in the elderly and in patients with renal impairment is associated with an increase in area under the plasma concentration-time curve, peak plasma concentrations, and elimination half-life.

Result of Action

The action of this compound results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria. This makes it effective in the treatment of a wide variety of bacterial infections such as acute otitis, pharyngitis, tonsillitis, respiratory tract infections, uncomplicated skin infections, and helicobacter pylori infection.

Action Environment

生化分析

Biochemical Properties

The biochemical properties of Clarithromycin (9E)-O-Methyloxime are not well-documented in the literature. It can be inferred from the properties of its parent compound, clarithromycin. Clarithromycin interacts with various enzymes and proteins, particularly those involved in bacterial protein synthesis. The nature of these interactions is typically inhibitory, preventing the bacteria from synthesizing essential proteins and thus inhibiting their growth.

Cellular Effects

The cellular effects of this compound are also not well-documented. Clarithromycin has been shown to have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Clarithromycin exerts its effects at the molecular level by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. It is possible that this compound has a similar mechanism of action.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on clarithromycin found that it is stable and does not degrade significantly over time. It is likely that this compound has similar stability.

Dosage Effects in Animal Models

Studies on clarithromycin have shown that it can cause adverse effects at high doses. It is possible that this compound has similar dosage-dependent effects.

Metabolic Pathways

Clarithromycin is known to be metabolized in the liver by the enzyme cytochrome P450 3A. It is possible that this compound is metabolized by similar pathways.

Transport and Distribution

Clarithromycin is known to be distributed widely throughout the body, including in tissues and cells. It is likely that this compound has a similar distribution.

生物活性

Clarithromycin (9E)-O-Methyloxime is a derivative of the macrolide antibiotic clarithromycin, which is known for its broad-spectrum antimicrobial activity. This compound is particularly significant due to its enhanced biological properties compared to its parent compound. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Antimicrobial Activity

Clarithromycin exhibits a wide range of antimicrobial activities against various pathogens, including both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of clarithromycin and its derivatives against selected pathogens:

| Pathogen | Clarithromycin MIC (mg/L) | This compound MIC (mg/L) |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | TBD |

| Streptococcus pneumoniae | 0.12 - 4 | TBD |

| Haemophilus influenzae | 1 - 4 | TBD |

| Mycobacterium avium complex | 0.25 - 1 | TBD |

| Legionella pneumophila | 0.5 - 2 | TBD |

Note: The MIC values for this compound are still under investigation and require further studies to establish precise values.

Clarithromycin functions primarily by inhibiting bacterial protein synthesis. It binds reversibly to the 23S rRNA of the 50S ribosomal subunit, blocking translocation and thereby preventing peptide chain elongation during translation. This mechanism is similar to that of erythromycin but with enhanced efficacy against certain resistant strains due to the formation of active metabolites such as 14-hydroxyclarithromycin .

Pharmacokinetics

Clarithromycin is characterized by its excellent oral bioavailability and stability in acidic environments, allowing for effective absorption in the gastrointestinal tract. The pharmacokinetic profile includes:

- Absorption: Rapidly absorbed with peak plasma concentrations reached within 2-3 hours.

- Distribution: High tissue penetration, particularly in lung tissues, where concentrations can exceed serum levels significantly .

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, with a significant proportion converted to active metabolites.

- Excretion: Excreted mainly through bile and urine, with approximately 10-20% of the drug eliminated unchanged .

Clinical Applications and Case Studies

Clarithromycin has been explored beyond its traditional use as an antibiotic. Recent studies indicate potential roles in oncology and immunomodulation:

-

Oncology Applications:

- A study demonstrated that clarithromycin could enhance the efficacy of chemotherapy in patients with advanced non-small cell lung cancer (NSCLC), significantly increasing median survival times .

- In a clinical trial involving patients with hematologic malignancies, clarithromycin showed effectiveness as an adjunct therapy, improving overall response rates .

- Prophylactic Use:

- Resistance Patterns:

科学研究应用

Pharmaceutical Quality Control

Clarithromycin (9E)-O-Methyloxime is primarily used as a quality control standard in the production of clarithromycin and its formulations. Its role in quality assurance is crucial as it helps ensure the purity and efficacy of the final product.

This compound has been investigated for its antibacterial properties and its role as an intermediate in synthesizing other pharmaceutical compounds. Its efficacy against various pathogens is comparable to that of clarithromycin itself.

Case Study: Antibacterial Efficacy

A study compared the efficacy of clarithromycin and its derivatives, including this compound, against common bacterial strains:

- Pathogens Tested : Streptococcus pneumoniae, Haemophilus influenzae, Legionella pneumophila.

- Results : The compound exhibited significant antibacterial activity, with eradication rates similar to those of clarithromycin in vitro studies .

Synthesis and Chemical Research

Research into the synthesis of this compound has revealed its importance as an intermediate in producing more complex macrolide antibiotics. The synthesis involves selective methylation processes that enhance the pharmacological profile of the resulting compounds.

Table 2: Synthesis Overview

| Synthesis Method | Description |

|---|---|

| Selective Methylation | Achieved through regioselective methylation at the C-6 hydroxyl group. |

| Intermediate Production | Serves as a precursor in synthesizing other derivatives with enhanced activity. |

Regulatory Compliance

The use of this compound is also integral to regulatory compliance in drug manufacturing. It aids in meeting stringent guidelines set by health authorities for drug safety and efficacy.

Regulatory Insights

相似化合物的比较

Comparison with Structurally Similar Compounds

Isomeric Analogues: (E)- vs. (Z)-Oxime

The (E)- and (Z)-isomers of clarithromycin oxime differ in spatial arrangement, significantly impacting physicochemical and biological properties:

The (E)-isomer is kinetically favored during synthesis, but the (Z)-isomer can persist as an impurity. Solvent extraction (e.g., dichloromethane) selectively removes the (Z)-isomer due to its lower solubility .

Functional Group Modifications

Clarithromycin derivatives with alternative C-9 modifications exhibit distinct pharmacological profiles:

The Beckmann rearrangement of (9E)-O-methyloxime yields 9a-lactam, a bioactive metabolite with potent antibacterial effects. In contrast, decladinosylated derivatives (e.g., compounds 5 and 6 in ) are inactive byproducts requiring removal during purification .

Pharmacokinetic and Antimicrobial Comparisons

- Clarithromycin vs. Erythromycin : Clarithromycin’s 6-O-methyl group and (E)-oxime configuration confer superior oral bioavailability (50% vs. erythromycin’s 25%) and extended half-life (3–6 hours) due to reduced first-pass metabolism .

- O-Methyloxime vs. Benzyloxime Derivatives : O-Methyloxime derivatives (e.g., 9E isomer) show higher solubility in organic solvents compared to benzyl-protected analogs, facilitating industrial-scale synthesis .

Impurity Profiling

Common impurities in clarithromycin oxime synthesis:

(Z)-Oxime Isomer : Controlled to <1% via solvent extraction .

Decladinosylated Oximes: Removed using silica gel chromatography .

9a-Lactam Byproducts : Managed via temperature-controlled Beckmann rearrangement .

准备方法

Benzyl-Based Protection Strategies

Early methods employed benzyl groups to protect the 9-oxime hydroxy and 2'-hydroxy groups. For example, EP 0,195,960 utilized benzylation followed by methyl iodide methylation. While this approach achieved moderate yields (45–50%), the hydrogenolysis step for benzyl removal posed scalability issues and required palladium catalysts, increasing production costs.

Silyl Protection and Moisture Sensitivity

US 5,837,829 introduced trimethylsilyl (TMS) groups for 2'- and 4"-hydroxy protection. Although this method enhanced methylation selectivity (85–90%), the instability of silyl ethers under aqueous conditions necessitated stringent anhydrous protocols, complicating industrial-scale production.

Ketal Derivatives and Reagent Excess

US 4,990,602 explored ketal protection of the 9-oxime, enabling methylation at C-6 with 90% selectivity. However, the requirement for 2.3–10 equivalents of the ketal-forming agent (e.g., 2-methoxypropene) rendered the process economically unviable.

Innovative Synthetic Approaches

Tropyloxime-Silyl Hybrid Protection

The method disclosed in EP 1,134,229A2 addresses prior limitations by combining tropyloxime protection of the 9-oxime with TMS groups at 2'- and 4"-positions. Key steps include:

-

Oxime Protection : Erythromycin A 9-oxime reacts with tropylium tetrafluoroborate in acetonitrile/triethylamine to form the 9-O-tropyloxime derivative (94% yield).

-

Silylation : Treatment with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and ammonium chloride in N,N-dimethylformamide (DMF) yields 2',4"-O-bis(trimethylsilyl)erythromycin A 9-O-tropyloxime (98% yield).

-

Methylation : Methyl iodide in tetrahydrofuran (THF) with potassium carbonate selectively methylates the C-6 hydroxyl (91% yield).

-

Deprotection : Formic acid and sodium bisulfite in aqueous ethanol remove silyl and tropyl groups, yielding clarithromycin Form II crystals (93% purity).

Table 1: Comparative Analysis of Methylation Methods

Role of Protecting Groups in Regioselective Methylation

The 9-O-substituent critically influences methylation regioselectivity. Watanabe et al. demonstrated that bulky groups like 2-chlorobenzyl or tropyloxime shield the 9-oxime, directing methylation to C-6 via steric hindrance. Nuclear magnetic resonance (NMR) studies revealed that 9-O-tropyloxime derivatives adopt a conformation where the C-6 hydroxyl is more nucleophilic, achieving >95% selectivity.

Table 2: Impact of 9-O-Substituents on Methylation Selectivity

| 9-O-Substituent | Solvent | Base | Selectivity (%) |

|---|---|---|---|

| 2-Chlorobenzyl | THF | K₂CO₃ | 90 |

| Tropyloxime | Acetonitrile | Triethylamine | 95 |

| Methoxyethoxymethyl | DMF | NaH | 70 |

Crystallization and Form II Polymorph Control

Pharmaceutical-grade clarithromycin must exist as Form II crystals for optimal bioavailability. The EP 1,134,229A2 method achieves this via antisolvent crystallization using acetone-water (30:70 v/v), yielding 85–91% pure Form II. X-ray diffraction analysis confirms the absence of Form I impurities, meeting USP standards .

常见问题

Q. What are the key challenges in synthesizing Clarithromycin (9E)-O-Methyloxime with high stereochemical purity?

The synthesis requires precise regioselective oxime formation at the C9 position while avoiding isomerization to the (9Z)-form. Methodologically, directing groups (e.g., hydroxyl or amine functionalities in the macrolide core) can guide metal-catalyzed modifications to achieve selectivity . Analytical techniques like chiral HPLC or NMR (e.g., NOESY for stereochemical confirmation) are critical for verifying purity. Reference standards (e.g., TRC C559770) are essential for calibration .

Q. How can researchers differentiate between (9E)- and (9Z)-O-Methyloxime isomers of Clarithromycin?

Advanced chromatographic methods, such as reverse-phase HPLC with UV detection at 210 nm, are commonly used. For structural confirmation, 2D NMR (e.g., NOESY) can identify spatial proximity of the methyloxime group to adjacent protons, distinguishing E/Z configurations. Mass spectrometry (HRMS) further validates molecular integrity .

Q. What analytical strategies are recommended for impurity profiling of Clarithromycin derivatives?

High-resolution LC-MS coupled with reference standards (e.g., Clarithromycin Impurity N-Oxide, CAS 118074-07-0) is critical. Method validation should include specificity, linearity, and limits of detection (LOD) for known impurities like N-demethyl or 3-O-decladinosyl derivatives .

Advanced Research Questions

Q. How can palladium-catalyzed C–H functionalization be applied to modify Clarithromycin derivatives?

Pd-catalyzed reactions leverage directing groups (e.g., hydroxyl or tertiary amine groups in the macrolide) to activate proximal C–H bonds. For example, ligand-directed C–O or C–N bond formation could introduce functional groups at specific positions, enabling structural diversification. Optimization of reaction conditions (e.g., solvent, temperature, and ligand choice) is critical to avoid decomposition of the sensitive macrolide ring .

Q. What methodological considerations are critical for designing clinical studies on Clarithromycin derivatives in antibiotic-resistant populations?

Studies must stratify cohorts by local clarithromycin resistance rates (e.g., >20% in Turkey vs. <10% in Korea) and use double-blinded, randomized designs to minimize bias. Meta-regression analysis can isolate resistance-driven efficacy changes, while Jadad scoring ensures methodological rigor (e.g., adequate randomization and blinding) .

Q. How should researchers address contradictions in meta-analyses of Clarithromycin-based therapies?

Heterogeneity in eradication rates (e.g., Eastern vs. Western hemispheres) can arise from regional resistance patterns or study design variability. Sensitivity analyses, subgroup stratification, and meta-regression (e.g., correlating year of study with resistance trends) are essential to resolve contradictions. Reporting must adhere to PRISMA guidelines for transparency .

Q. What are the best practices for characterizing reaction intermediates in this compound synthesis?

Use tandem MS/MS for fragment ion analysis and isotopic labeling (e.g., deuterated solvents) to track reaction pathways. X-ray crystallography or DFT calculations can resolve ambiguous stereochemistry. For unstable intermediates, in-situ FTIR or cryogenic NMR may be necessary .

Methodological Resources

- Synthesis & Characterization : Prioritize Pd-catalyzed functionalization , validated impurity standards , and isomer-resolving techniques .

- Clinical Design : Use meta-regression for resistance-driven analysis and Jadad scoring for quality control .

- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility and IUPAC nomenclature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。